molecular formula C19H25N3O2 B2356665 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1286728-05-9

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

Cat. No.: B2356665
CAS No.: 1286728-05-9
M. Wt: 327.428
InChI Key: JYIWOJYROIOQIH-UHFFFAOYSA-N
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Description

This chemical entity, 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, is a synthetic urea derivative provided for research and development purposes. Unsymmetrical N,N'-diaryl and N,N'-dialkyl ureas are recognized as privileged scaffolds in medicinal chemistry, notably for their ability to form key hydrogen bonds with biological targets, which is critical in anticancer drug design . The molecular structure incorporates a cyclopropyl group, a 4-methoxyphenethyl chain, and a 1-methyl-1H-pyrrol-2-yl moiety, offering a complex profile for structure-activity relationship (SAR) studies. Urea-based compounds are investigated as inhibitors for various protein kinases, such as the Abelson (Abl) tyrosine kinases and Aurora kinases, which play significant roles in cell proliferation and cancer progression . Researchers can utilize this compound as a building block or a reference standard in high-throughput screening campaigns to identify potential lead compounds for various therapeutic areas. This product is intended for chemical or biological research use in a laboratory setting only. It is not intended for human or veterinary use.

Properties

IUPAC Name

1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methylpyrrol-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-13-3-4-17(21)14-22(16-7-8-16)19(23)20-12-11-15-5-9-18(24-2)10-6-15/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIWOJYROIOQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NCCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl urea structure, which is known for its diverse biological activities. The molecular formula is C21H22N4OC_{21}H_{22}N_{4}O, indicating the presence of various functional groups that contribute to its biological interactions.

Research has indicated that compounds similar to this compound exhibit several mechanisms of action:

  • Soluble Epoxide Hydrolase Inhibition : Cyclopropyl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. This inhibition can lead to enhanced levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects .
  • Anticancer Activity : Studies have shown that similar pyrrole-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-c]pyridine have demonstrated significant antitumor activity, suggesting that this class of compounds may also be effective in targeting cancer cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
sEH Inhibition Potent inhibition leading to increased EET levels, promoting anti-inflammatory responses.
Anticancer Effects Exhibited cytotoxicity against ovarian and breast cancer cell lines, with moderate selectivity.
Analgesic Properties Potential use as an analgesic agent based on structural similarities with known analgesics.
Antimicrobial Activity Moderate activity against bacterial strains such as Staphylococcus aureus and Candida albicans.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Soluble Epoxide Hydrolase Inhibitors : A series of cyclopropyl urea derivatives were tested for their ability to inhibit sEH. The most promising compounds showed sub-nanomolar IC50 values, indicating strong inhibitory potential .
  • Antitumor Activity : In vitro studies demonstrated that pyrrolo[3,4-c]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing selectivity for cancerous over non-cancerous cells .
  • Analgesic Properties : Research into the analgesic effects of pyrrole derivatives has suggested potential pathways through which these compounds could alleviate pain, possibly through modulation of inflammatory pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities

Compound Name / ID Key Substituents Reported Activity / Selectivity Source
Target Compound Cyclopropyl, 4-methoxyphenethyl, (1-methyl-1H-pyrrol-2-yl)methyl Not explicitly reported; inferred kinase modulation
AT9283 (1-cyclopropyl-3-[3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl]urea) Cyclopropyl, morpholinomethyl-benzimidazole-pyrazole Pan-aurora kinase inhibitor (IC50: 3 nM); JAK/Abl
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-methoxyphenyl, pyrrole-2-carbonyl-phenyl Synthetic intermediate; no activity reported
Dehydrozingerone Analogues Cyclopropyl, 4-alkoxy-3-methoxyphenyl (enone system) No biological data; structural similarity
Piperazine-carbonyl-phenyl Urea Derivative Cyclopropylmethyl, hexafluoro-hydroxypropan-2-yl, piperazine-benzyl Not reported; fluorine enhances pharmacokinetics

Comparison with AT9283

Structural Similarities :

  • Both compounds share a cyclopropyl group and urea backbone.
  • Both target kinase pathways, though the exact mechanism of the target compound remains unconfirmed.

Differences :

  • Substituents: AT9283 includes a benzimidazole-pyrazole core with a morpholinomethyl group, enabling broad kinase inhibition (AURKA/B, JAK, Abl). The target compound lacks this heterocyclic system, instead featuring a 4-methoxyphenethyl chain and 1-methylpyrrole group, which may narrow its selectivity .
  • Potency : AT9283 has a low IC50 (3 nM) for aurora kinases, while the target compound’s activity is undefined.

Comparison with 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

Structural Similarities :

  • Both compounds incorporate a 4-methoxyphenyl group and pyrrole moiety.

Differences :

  • Pyrrole Substitution : The target compound’s 1-methylpyrrole group may improve metabolic stability compared to the unsubstituted pyrrole in the analogue .

Comparison with Dehydrozingerone Analogues

Structural Similarities :

  • Both contain cyclopropane rings and methoxy-substituted aromatic systems.

Differences :

  • Core Structure: Dehydrozingerone analogues feature an enone system (α,β-unsaturated ketone), whereas the target compound uses a urea linker. This difference suggests divergent biological targets, with enones typically acting as Michael acceptors in covalent inhibition .

Comparison with Piperazine-carbonyl-phenyl Urea Derivative

Structural Similarities :

  • Both are urea derivatives with cyclopropyl-containing substituents.

Differences :

  • Complexity : The piperazine derivative includes a fluorinated hydroxypropan-2-yl group and a benzyl-piperazine chain, likely enhancing blood-brain barrier penetration. The target compound’s simpler structure may favor oral bioavailability .

Inferred Pharmacological and Physicochemical Properties

  • Metabolic Stability : The 1-methylpyrrole group may reduce oxidative metabolism compared to unsubstituted pyrroles .
  • Selectivity : The absence of AT9283’s benzimidazole-pyrazole system suggests narrower kinase inhibition, though empirical validation is needed .

Preparation Methods

Synthetic Pathways

Carbamate Displacement in Dimethyl Sulfoxide (DMSO)

The most widely reported method involves the reaction of phenyl carbamates with primary or secondary amines in DMSO. For this compound, the synthesis proceeds via:

Synthesis of Phenyl N-(Cyclopropyl((1-Methyl-1H-Pyrrol-2-yl)Methyl))Carbamate
  • Reactants :
    • Cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amine (1.0 eq)
    • Phenyl chloroformate (1.1 eq)
    • Base: Triethylamine (1.2 eq)
  • Conditions :
    • Solvent: Dichloromethane (DCM), 0–5°C, 2 h
    • Yield: 85–90%.
Urea Formation via Amine Displacement
  • Reactants :
    • Phenyl carbamate (1.0 eq)
    • 4-Methoxyphenethylamine (1.05 eq)
  • Conditions :
    • Solvent: DMSO, room temperature, 15 min–3 h
    • Workup: Ethyl acetate extraction, 1N NaOH wash to remove phenol.
  • Yield : 75–80%.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the carbamate carbonyl, releasing phenol. DMSO stabilizes intermediates, enhancing reaction efficiency.

Isocyanate-Mediated Coupling

An alternative route employs cyclopropyl isocyanate intermediates:

  • Synthesis of Cyclopropyl Isocyanate :
    • React cyclopropylamine with triphosgene (0.33 eq) in DCM at −10°C.
  • Stepwise Urea Formation :
    • Add (1-methyl-1H-pyrrol-2-yl)methylamine (1.0 eq) to the isocyanate, followed by 4-methoxyphenethylamine (1.0 eq).
  • Conditions :
    • Solvent: Tetrahydrofuran (THF), 0°C to room temperature, 12 h.
    • Yield: 70–75%.

Limitations : Isocyanates are moisture-sensitive, requiring anhydrous conditions.

Optimization and Scalability

Solvent and Catalytic Systems

Parameter Carbamate Route Isocyanate Route
Solvent DMSO THF
Catalyst None None
Temperature 25°C 0°C → 25°C
Reaction Time 15 min–3 h 12 h
Scalability Industrial (batch/flow) Lab-scale

Green Chemistry Considerations

  • DMSO Recycling : DMSO can be recovered via distillation (bp 189°C), reducing waste.
  • Phosgene Alternatives : Triphosgene reduces toxicity compared to phosgene.

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
1H NMR (CDCl₃) δ 6.68–6.72 (pyrrole-H), 6.84–7.26 (aromatic-H), 3.71 (OCH₃), 1.85–2.02 (cyclopropyl-H).
13C NMR 158.9 (C=O), 130.9 (pyrrole-C), 114.2 (OCH₃), 22.5 (cyclopropyl-C).
HRMS m/z 327.4 [M+H]+ (C₁₉H₂₅N₃O₂).

Purity Assessment

  • HPLC : >98% purity using C18 column, gradient elution (ACN/H₂O + 0.1% TFA).
  • Impurity Profiling : <0.1% residual phenol via GC-MS.

Industrial Applications and Patents

  • Pharmaceutical Intermediates : Key precursor for kinase inhibitors and GPCR modulators.
  • Patent Coverage : US5925762A (carbamate method), WO2007054784A1 (related urea derivatives).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling cyclopropylamine derivatives with substituted urea precursors. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the cyclopropyl and pyrrolylmethyl moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while inert atmospheres prevent oxidation of methoxyphenethyl groups .
  • Yield monitoring : HPLC or LC-MS tracking identifies intermediates; yields range from 45–70% depending on steric hindrance from the cyclopropyl group .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of urea linkages and detects impurities (e.g., unreacted methoxyphenethyl precursors) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~390–410 g/mol range) and isotopic patterns .
  • X-ray crystallography : Resolves conformational ambiguities in the cyclopropyl-pyrrole interface, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed mechanisms of action for this urea derivative?

  • Challenge : Conflicting hypotheses suggest either kinase inhibition (due to the pyrrole moiety) or GPCR modulation (via methoxyphenethyl interactions) .
  • Approach :

  • Molecular docking : Compare binding affinities against kinase (e.g., EGFR) and GPCR (e.g., 5-HT2A) targets using AutoDock Vina or Schrödinger .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify dominant interaction modes .
  • Validation : Correlate computational predictions with in vitro assays (e.g., cAMP accumulation for GPCR activity) .

Q. What strategies mitigate batch-to-batch variability in biological activity observed during preclinical testing?

  • Root cause analysis : Variability often stems from:

  • Hygroscopicity : The urea group absorbs moisture, altering solubility. Store samples under argon with desiccants .
  • Stereochemical impurities : Chiral centers in the cyclopropyl group require enantiomeric resolution via chiral HPLC .
    • Mitigation :
  • Quality control : Implement orthogonal methods (e.g., IR spectroscopy for hygroscopicity assessment) .
  • Standardized protocols : Adopt ICReDD’s reaction design framework to minimize experimental noise .

Q. How does the compound’s SAR compare to structurally related urea derivatives in targeting neurodegenerative pathways?

  • Comparative analysis :

Compound Structural Feature Biological Activity Reference
Target compoundCyclopropyl + pyrrolylmethylEnhanced blood-brain barrier penetration
1-(4-Chlorophenyl)-3-(piperidin-4-yl)ureaChlorophenyl substitutionHigher kinase selectivity but lower solubility
1-(Naphthalen-2-yl)ureaNaphthalene moietyImproved lipophilicity but increased cytotoxicity
  • Key Insight : The cyclopropyl group reduces off-target effects compared to bulkier aryl substitutions, but methoxyphenethyl may limit metabolic stability .

Methodological Guidance

Q. What in vitro models are suitable for evaluating the compound’s neuroprotective efficacy?

  • Primary neuronal cultures : Assess glutamate-induced excitotoxicity using rat cortical neurons; measure viability via MTT assay .
  • Microglial activation assays : Quantify TNF-α suppression in LPS-stimulated BV2 cells to evaluate anti-inflammatory potential .
  • Limitations : Lack of in vivo-like pharmacokinetics necessitates follow-up studies in transgenic animal models .

Q. How can researchers address discrepancies in reported solubility data across studies?

  • Standardization : Use the shake-flask method with buffered solutions (pH 7.4) and equilibrate for 24 hours .
  • Advanced techniques : Dynamic light scattering (DLS) detects aggregation phenomena that skew traditional UV-Vis measurements .

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